Zongertinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is being developed as a potential oral treatment for non-small cell lung cancer (NSCLC) with specific mutations in the HER2 gene . HER2 is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in cell growth and survival. Alterations in the HER2 gene, such as mutations, amplifications, and overexpression, can drive cancer progression .

Preparation Methods

The synthetic routes and reaction conditions for zongertinib are not publicly detailed in the available literature. it is known that the compound is being developed by Boehringer Ingelheim and is currently in phase III clinical trials . Industrial production methods for such compounds typically involve multi-step organic synthesis, purification, and formulation processes, adhering to stringent regulatory standards to ensure the purity and efficacy of the final product.

Chemical Reactions Analysis

Zongertinib undergoes various chemical reactions, primarily focusing on its interaction with the HER2 tyrosine kinase domain. It covalently binds to the tyrosine kinase domain of both wild-type and mutated HER2 receptors, including those with exon 20 insertion mutations . This binding prevents HER2-mediated signaling, leading to cell death in HER2-expressing tumor cells . The compound’s selectivity for HER2 over other ErbB family members, such as the epidermal growth factor receptor (EGFR), is achieved through the design of molecules that address specific amino acid differences in the binding pockets .

Scientific Research Applications

Zongertinib is primarily being investigated for its potential in treating various cancers with HER2 mutations. These include non-small cell lung cancer, colorectal cancer, bile duct cancer, esophageal cancer, HER2-positive breast cancer, gastric cancer, and gastroesophageal junction carcinoma . The compound has shown promising results in clinical trials, with significant efficacy and a favorable safety profile . Its high selectivity and potency make it a valuable tool in cancer research, particularly in understanding the role of HER2 in cancer progression and developing targeted therapies.

Mechanism of Action

Zongertinib exerts its effects by covalently binding to the tyrosine kinase domain of HER2, inhibiting its activity . This inhibition blocks the downstream signaling pathways that promote cell growth and survival, leading to the death of HER2-expressing tumor cells . The compound’s selectivity for HER2 over EGFR minimizes adverse events associated with EGFR inhibition, making it a more effective and safer treatment option for patients with HER2 mutations .

Comparison with Similar Compounds

Zongertinib is unique in its high selectivity and potency for HER2, particularly in targeting HER2 exon 20 insertion mutations . Similar compounds include trastuzumab deruxtecan, a HER2-directed antibody-drug conjugate, and poziotinib, a pan-ERBB inhibitor . While trastuzumab deruxtecan has shown significant efficacy in HER2-mutant non-small cell lung cancer, this compound’s selectivity for HER2 over EGFR offers a distinct advantage in minimizing adverse events . Poziotinib, on the other hand, lacks the selectivity over wild-type EGFR, leading to more severe side effects .

Conclusion

This compound represents a promising advancement in the treatment of HER2-mutant cancers. Its high selectivity and potency, coupled with a favorable safety profile, make it a valuable tool in cancer research and therapy. As clinical trials progress, this compound has the potential to significantly improve outcomes for patients with HER2 mutations, offering a targeted and effective treatment option.

Properties

CAS No. |

2728667-27-2 |

|---|---|

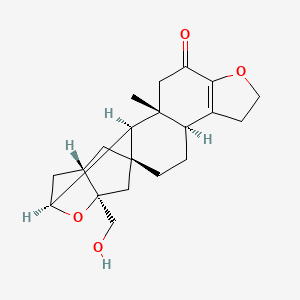

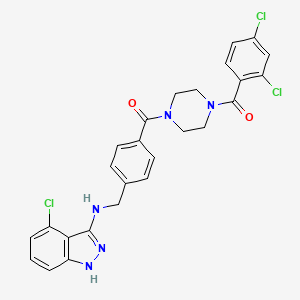

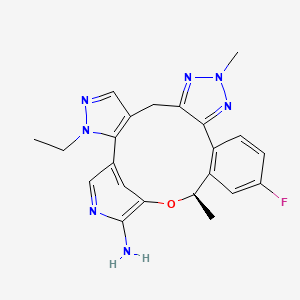

Molecular Formula |

C29H29N9O2 |

Molecular Weight |

535.6 g/mol |

IUPAC Name |

N-[1-[4-[3-methyl-4-(1-methylbenzimidazol-5-yl)oxyanilino]pyrimido[5,4-d]pyrimidin-6-yl]piperidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C29H29N9O2/c1-4-26(39)34-19-9-11-38(12-10-19)29-30-15-23-27(36-29)28(32-16-31-23)35-20-5-8-25(18(2)13-20)40-21-6-7-24-22(14-21)33-17-37(24)3/h4-8,13-17,19H,1,9-12H2,2-3H3,(H,34,39)(H,31,32,35) |

InChI Key |

YSGNGFPNTLERCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCC(CC4)NC(=O)C=C)OC5=CC6=C(C=C5)N(C=N6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)

![N-[2-chloro-5-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B10856192.png)

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,9S,11R,15S,18S,19R,25R,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B10856228.png)

![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)